
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in the study of biological systems and the development of new biochemical assays.
Wirkmechanismus
The mechanism of action of (2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. This property can be exploited in drug design to improve the bioavailability of pharmaceuticals. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in various organic synthesis reactions.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrolidine ring structure and are used in various biological applications.
Trifluoromethylpyridine: This compound is used in the synthesis of herbicides and other agrochemicals.
Uniqueness
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and a trifluoromethyl group on the pyrrolidine ring enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H11ClF3N |
|---|---|
Molekulargewicht |
189.60 g/mol |
IUPAC-Name |
(2R)-2-methyl-2-(trifluoromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c1-5(6(7,8)9)3-2-4-10-5;/h10H,2-4H2,1H3;1H/t5-;/m1./s1 |
InChI-Schlüssel |
DYMIKKBFDSRYIU-NUBCRITNSA-N |
Isomerische SMILES |
C[C@@]1(CCCN1)C(F)(F)F.Cl |
Kanonische SMILES |
CC1(CCCN1)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



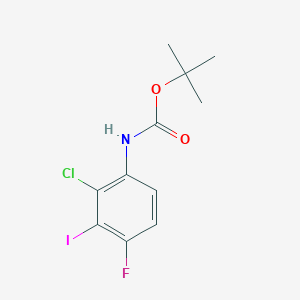
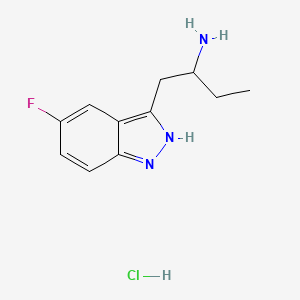


![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15301361.png)
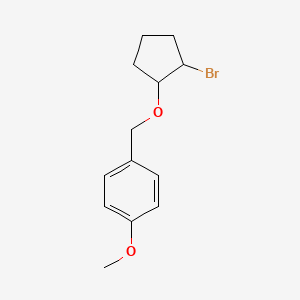
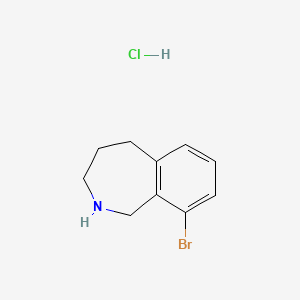
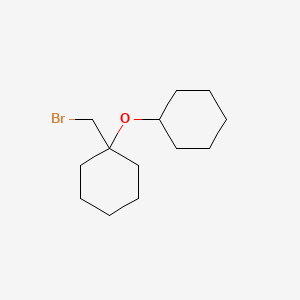
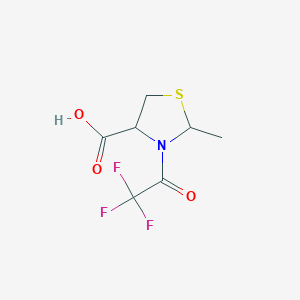
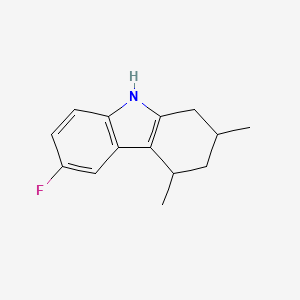
![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)


